molecular formula C18H14FN3O2 B11371576 N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11371576
M. Wt: 323.3 g/mol
InChI Key: GBYHEVWVOCWSQW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a dihydropyridazine core with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the dihydropyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c1-12-3-2-4-15(11-12)22-10-9-16(23)17(21-22)18(24)20-14-7-5-13(19)6-8-14/h2-11H,1H3,(H,20,24)

InChI Key

GBYHEVWVOCWSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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